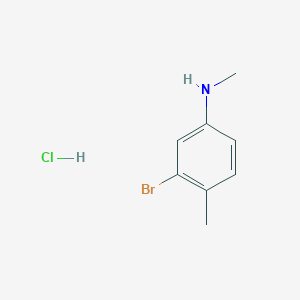![molecular formula C14H9BrClFO2 B1531098 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-02-5](/img/structure/B1531098.png)
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9BrClFO2 and a molecular weight of 343.58 . It is used in proteomics research .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) key for this compound is RCTCBRGRXDLGJJ-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the resources I found.Aplicaciones Científicas De Investigación
Enzyme Reactivity and Inhibition
A study on the differential reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme, shows the significance of halogen substituents in determining substrate behavior, ranging from normal substrates to potent competitive inhibitors. This research may suggest avenues for utilizing halogenated benzoyl chlorides in enzyme studies or drug design (Reynolds et al., 1988).
Synthesis of Heterocyclic Compounds
The unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions, utilizing substituted benzoyl chlorides, demonstrates the versatility of benzoyl chlorides in synthesizing complex aromatic structures. This method presents a straightforward route to obtaining compounds that could have pharmacological relevance (Begala et al., 2018).
Antimicrobial Analog Synthesis
The synthesis of fluorobenzamides containing thiazole and thiazolidine showcases the antimicrobial potential of fluorinated benzoyl chlorides. This study highlights the importance of specific substituents in enhancing antimicrobial activity, pointing towards the utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Synthetic Methodology Improvement
An improved synthetic method for prasugrel intermediate, involving a Grignard reaction with 2-fluorobenzyl bromide, exemplifies the application of halogenated benzoyl chlorides in optimizing pharmaceutical manufacturing processes. This study underlines the compound's role in streamlining synthesis routes for complex molecules (Zheng Min, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAGTJAPGJNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



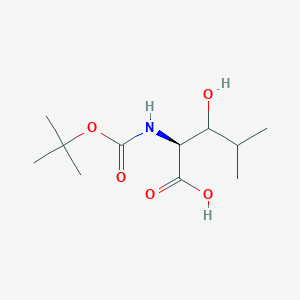

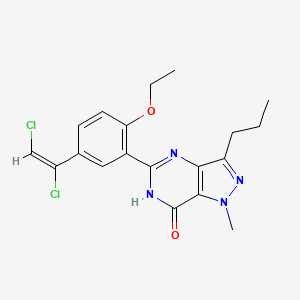
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)
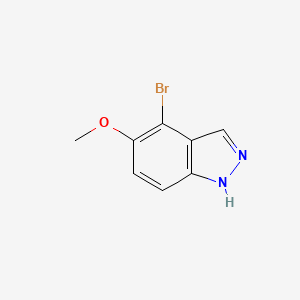
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
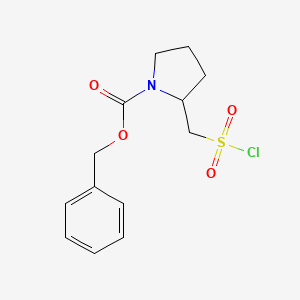
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)
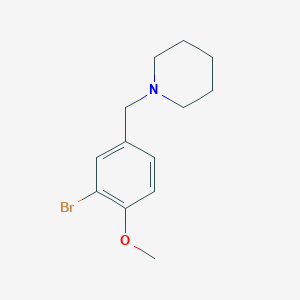
![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)


